

In-Depth Technical Guide: Health and Safety Data for Copper Phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper phthalate

Cat. No.: B098968

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for **copper phthalate**. It is intended for informational purposes for a scientific audience. It is crucial to consult the original Safety Data Sheets (SDS) and relevant regulatory documentation before handling this chemical. Much of the specific toxicological data for **copper phthalate** is not publicly available; therefore, this guide also includes information on related compounds, such as other copper salts and phthalate esters, to provide a broader toxicological context. This supplementary information should not be directly interpreted as data for **copper phthalate** itself.

Chemical and Physical Properties

Copper (II) phthalate is a metal-organic complex.

Property	Data
Chemical Formula	C ₈ H ₄ CuO ₄
Molecular Weight	227.66 g/mol
CAS Number	10027-30-2, 16223-74-8
Appearance	Data not consistently available
Solubility	Data not consistently available

Toxicological Data

Quantitative toxicological data for copper (II) phthalate is limited in publicly accessible literature and safety data sheets. Many sources state "no data available" for key endpoints. The following tables summarize the available information and supplement it with data from related compounds for context.

Acute Toxicity

Endpoint	Species	Route	Value	Classification	Source Compound
Oral LD50	Rat	Oral	> 10,000 mg/kg bw ^[1]	Not Classified	Copper Phthalocyanine
Oral LD50	Rat	Oral	> 2,000 mg/kg bw ^[2]	Not Classified	Copper Phthalocyanine
Dermal LD50	Rat	Dermal	> 5,000 mg/kg bw ^[2]	Not Classified	Copper Phthalocyanine
Acute Oral	-	Oral	No data available ^[3]	-	Copper (II) Phthalate
Acute Dermal	-	Dermal	No data available ^[3]	-	Copper (II) Phthalate
Acute Inhalation	-	Inhalation	No data available ^[3]	-	Copper (II) Phthalate

Note: Copper phthalocyanine is a larger, more complex pigment molecule and its toxicological profile may not be representative of **copper phthalate**.

Irritation and Sensitization

Endpoint	Result	Classification	Source Compound
Skin Corrosion/Irritation	No data available[3]	-	Copper (II) Phthalate
Skin Irritation	No skin irritation[2]	Not Classified	Copper Phthalocyanine
Serious Eye Damage/Irritation	No data available[3]	-	Copper (II) Phthalate
Respiratory or Skin Sensitization	No data available[3]	-	Copper (II) Phthalate

Repeated Dose Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Endpoint	Result	Source Compound
STOT-Single Exposure	No data available[3]	Copper (II) Phthalate
STOT-Repeated Exposure	No data available[3]	Copper (II) Phthalate
Carcinogenicity	No data available[3]	Copper (II) Phthalate
Germ Cell Mutagenicity	No data available[3]	Copper (II) Phthalate
Reproductive Toxicity	No data available[3]	Copper (II) Phthalate

Hazard Identification and Handling

Pictograms: For related compounds like Monobutyl Phthalate Copper(II) Salt, the GHS pictograms include the health hazard and exclamation mark symbols.

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.

- May cause respiratory irritation.

Precautionary Statements:

- Wear protective gloves/protective clothing/eye protection/face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.

Storage and Handling:

- Store in a cool, dry, well-ventilated area.
- Keep containers tightly closed.
- Minimize dust generation and accumulation.
- Use only in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **copper phthalate** are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are followed for chemical safety testing. Below are summaries of relevant protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.^[4]^[5]

- Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.^[5]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature ($22^{\circ}\text{C} \pm 3^{\circ}$) and humidity (30-70%), and given standard diet and water.^[6]

- **Dose Administration:** The test substance is administered orally by gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5]
- **Procedure:**
 - A group of three animals is dosed at a specific level.
 - The outcome (survival or death) determines the next step:
 - If mortality is observed, the test is repeated with a lower dose.
 - If no mortality occurs, a higher dose is used in the next group.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Endpoint:** The substance is classified into a GHS category based on the observed mortality at specific dose levels.

In Vitro Skin Irritation (Based on OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
[7][8][9]

- **Test System:** A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[7][10]
- **Procedure:**
 - The test chemical is applied topically to the surface of the RhE tissue.
 - The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
 - After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then

extracted and quantified spectrophotometrically.

- Endpoint: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[\[7\]](#)[\[10\]](#)

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

This genotoxicity assay detects damage to chromosomes or the mitotic apparatus.[\[11\]](#)[\[12\]](#)

- Cell Culture: Human or rodent cell lines (e.g., CHO, TK6) or primary human lymphocytes are cultured.[\[13\]](#)
- Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (up to 1.5-2 normal cell cycles) duration.[\[13\]](#)
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[\[11\]](#)[\[12\]](#)
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[\[13\]](#)
- Scoring: At least 2000 binucleated cells per concentration are analyzed for the presence of micronuclei, which are small, membrane-bound DNA fragments separate from the main nucleus.[\[12\]](#)
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific signaling pathways for **copper phthalate** have not been elucidated. However, based on the toxicology of phthalates and copper compounds, plausible mechanisms can be proposed.

Reactive Oxygen Species (ROS) Generation

Many phthalate esters have been shown to induce the production of reactive oxygen species (ROS) both in vitro and in vivo.[14][15][16] ROS, such as superoxide anions and hydroxyl radicals, can cause oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[16] Copper is also a redox-active metal that can participate in Fenton-like reactions, further promoting the generation of ROS and contributing to oxidative damage.[17]

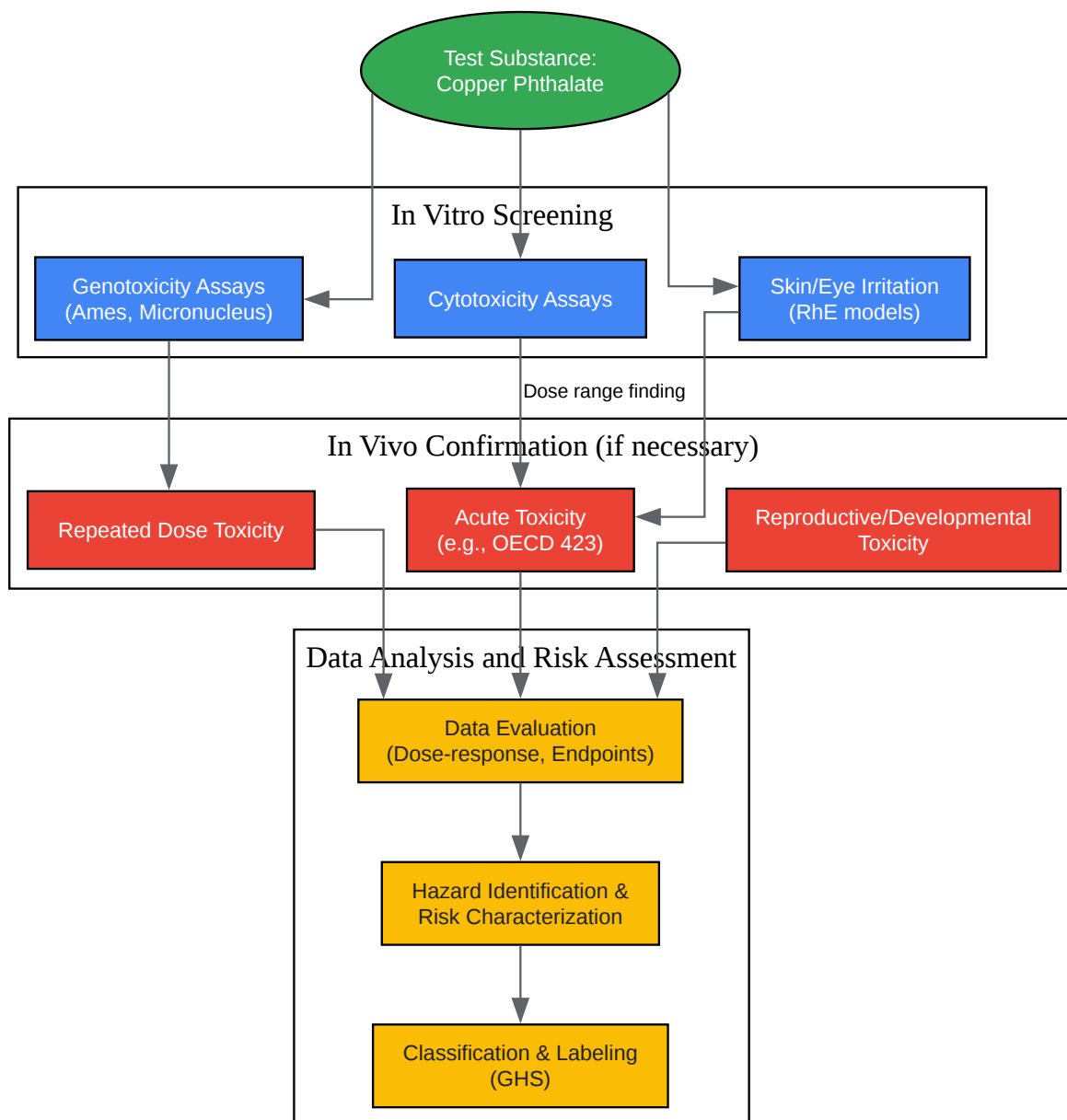
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

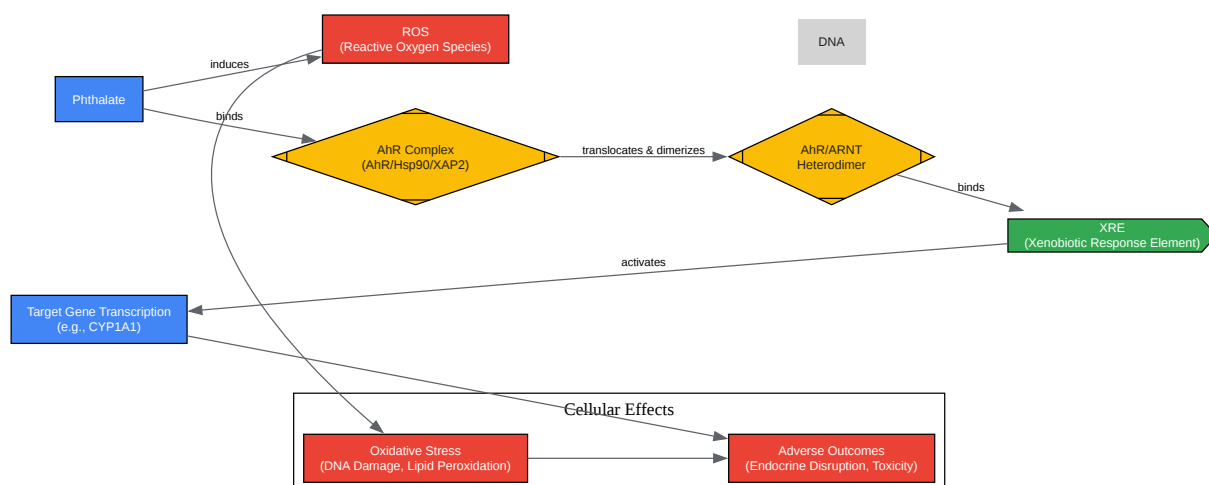
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics. Some phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), and their metabolites can activate the AhR pathway.[18][19][20][21]

The proposed signaling cascade is as follows:

- **Ligand Binding:** Phthalate or its metabolite enters the cell and binds to the cytosolic AhR complex.
- **Nuclear Translocation:** The ligand-bound AhR translocates to the nucleus.
- **Dimerization:** In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT).
- **XRE Binding:** The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- **Gene Transcription:** This binding initiates the transcription of various genes, including Phase I metabolizing enzymes like CYP1A1 and CYP1B1, which can lead to the metabolic activation of other compounds or disrupt cellular processes. Activation of this pathway has been linked to adverse effects, including endocrine disruption and tumorigenesis.[20]

Visualizations





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- To cite this document: BenchChem. [In-Depth Technical Guide: Health and Safety Data for Copper Phthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098968#health-and-safety-data-for-copper-phthalate]

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